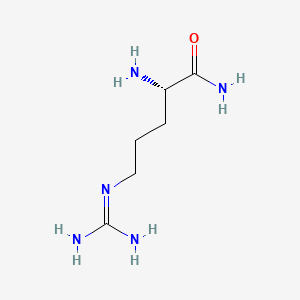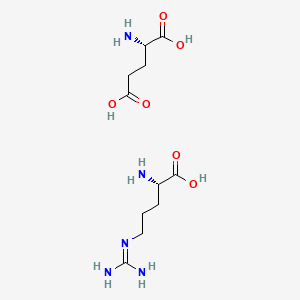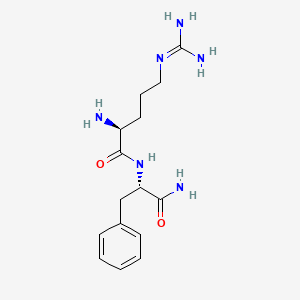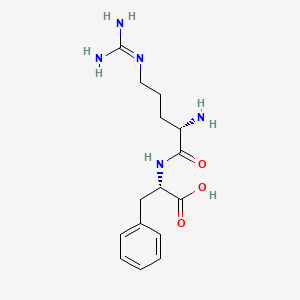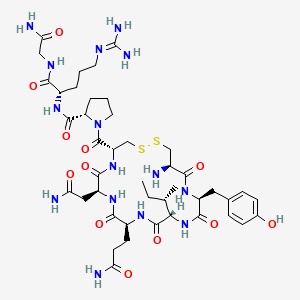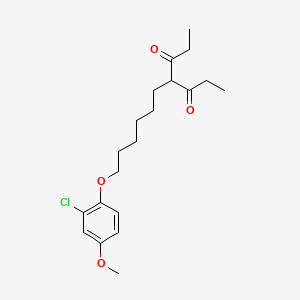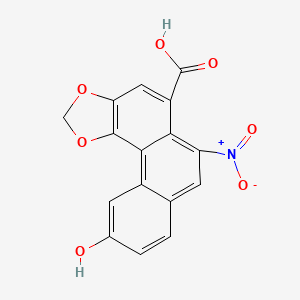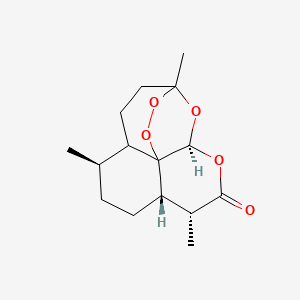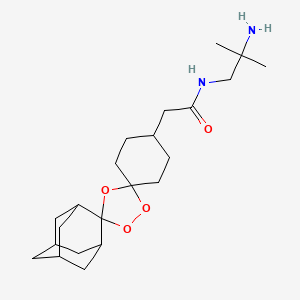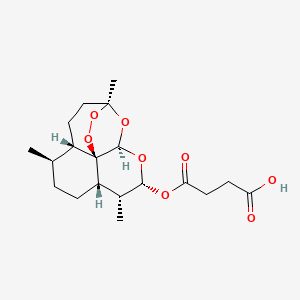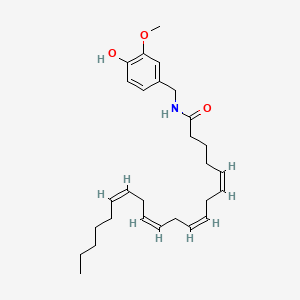
Aviglycine
Übersicht
Beschreibung
Aminoethoxyvinylglycin ist ein natürlich vorkommender Pflanzenwachstumsregulator, der erstmals 1973 patentiert wurde. Er ist bekannt für seine Fähigkeit, 1-Aminocyclopropan-1-carbonsäure-Synthase kompetitiv zu hemmen, ein Enzym, das für die Umwandlung von S-Adenosylmethionin in 1-Aminocyclopropan-1-carbonsäure verantwortlich ist, dem unmittelbaren Vorläufer von Ethylen in Pflanzen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Aminoethoxyvinylglycin kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Glycin mit Ethylenoxid, um 2-Aminoethoxyessigsäure zu bilden, die dann durch eine Reihe von chemischen Reaktionen, die Vinylation und anschließende Reinigungsschritte beinhalten, zu Aminoethoxyvinylglycin umgewandelt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Aminoethoxyvinylglycin beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen umfassen, um die Reaktionen effizient zu ermöglichen .
Wissenschaftliche Forschungsanwendungen
Aminoethoxyvinylglycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is employed in studies related to plant physiology and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in agriculture to regulate the ripening of fruits and extend their shelf life
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoethoxyvinylglycine can be synthesized through various chemical routes. One common method involves the reaction of glycine with ethylene oxide to form 2-aminoethoxyacetic acid, which is then converted to aminoethoxyvinylglycine through a series of chemical reactions involving vinylation and subsequent purification steps .
Industrial Production Methods
Industrial production of aminoethoxyvinylglycine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Aminoethoxyvinylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können es in einfachere Amine umwandeln.
Substitution: Es kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionswege zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Aminoethoxyvinylglycin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in verschiedenen chemischen Syntheseprozessen verwendet.
Biologie: Es wird in Studien zur Pflanzenphysiologie und Wachstumsregulation eingesetzt.
Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat.
Industrie: Es wird in der Landwirtschaft verwendet, um die Reifung von Früchten zu regulieren und ihre Haltbarkeit zu verlängern
Wirkmechanismus
Aminoethoxyvinylglycin übt seine Wirkung aus, indem es das Enzym 1-Aminocyclopropan-1-carbonsäure-Synthase hemmt, das für die Ethylenbiosynthese in Pflanzen entscheidend ist. Durch die Blockierung dieses Enzyms reduziert Aminoethoxyvinylglycin effektiv die Ethylenproduktion und verzögert so die Reifung und Seneszenz von Früchten. Die beteiligten molekularen Ziele umfassen die aktiven Zentren des Enzyms, an die Aminoethoxyvinylglycin kompetitiv bindet .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rhizobitoxin: Ein weiterer Inhibitor der Ethylenbiosynthese.
Aminooxyessigsäure: Bekannt für sein breites inhibitorisches Spektrum auf Aminotransferasen.
Einzigartigkeit
Aminoethoxyvinylglycin ist einzigartig aufgrund seiner spezifischen Wirkungsweise als kompetitiver Inhibitor der 1-Aminocyclopropan-1-carbonsäure-Synthase. Diese Spezifität macht es besonders effektiv bei der Regulierung der Ethylenproduktion in Pflanzen, was bei anderen ähnlichen Verbindungen nicht so ausgeprägt ist .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aviglycine involves the reaction between glycine and acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Glycine", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Mix glycine and acetic anhydride in a solvent such as ethanol or methanol.", "Step 2: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the mixture.", "Step 3: Heat the mixture at a temperature of 50-60°C for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid to obtain Aviglycine." ] } | |
CAS-Nummer |
49669-74-1 |
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
InChI-Schlüssel |
USGUVNUTPWXWBA-HNQUOIGGSA-N |
Isomerische SMILES |
C(CO/C=C/C(C(=O)O)N)N |
SMILES |
C(COC=CC(C(=O)O)N)N |
Kanonische SMILES |
C(COC=CC(C(=O)O)N)N |
Aussehen |
Solid powder |
| 49669-74-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
55720-26-8 (hydrochloride) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aviglycine; NSC 234613; NSC-234613; NSC234613; Antibiotic Ro 20-4468/001; Ro 4468; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aviglycine, also known as [(S)-trans-2-amino-4-(2 aminoethoxy)-3-butenoic acid hydrochloride], is a known inhibitor of ethylene biosynthesis. [, ] Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence, as well as natural flowering in certain species like pineapple. [, ] this compound disrupts ethylene production, thereby influencing these ethylene-regulated processes.
A: this compound is primarily used to control natural flowering (also known as precocious flowering) in pineapple cultivation. [, ] Uncontrolled flowering disrupts harvest schedules and reduces marketable fruit yield. this compound application, particularly in cultivars like 'Tainon 17' and 'MD-2', has proven effective in delaying or inhibiting this natural flowering process. [, ]
A: Research indicates that both the timing and concentration of this compound application are crucial for its effectiveness. [, ] For instance, in 'Tainon 17' pineapple, four to five applications of 500 mg/L this compound at 10-15 day intervals effectively delayed flowering. [] Similarly, in 'MD-2' pineapple, weekly sprays of 100 mg/L significantly reduced natural induction compared to biweekly sprays or lower concentrations. [] Importantly, initiating this compound treatment after the onset of natural induction can lead to fruit deformity and significant losses. []
A: While pineapple flowering control is a primary application, studies suggest this compound might have other uses. For example, in apple orchards, this compound effectively reduced pre-harvest fruit drop and delayed fruit maturity in cultivars like 'Hi Early Delicious' and 'Law Rome Beauty'. [] Furthermore, research indicates its potential to mitigate chlorotic foliar injury caused by the black pecan aphid in pecan trees. []
A: While this compound demonstrates potential in regulating plant physiological processes, certain limitations exist. One study on alligatorweed revealed that while this compound reduced stem fragmentation after herbicide application, it also antagonized the herbicide's efficacy and increased belowground biomass. [] This highlights the need for careful consideration of dosage and potential antagonistic effects when integrating this compound with other agricultural chemicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



